Cas no 104668-88-4 (Orobol 7,3'-dimethyl ether)

Orobol 7,3'-dimethyl ether structure
Orobol 7,3'-dimethyl ether structure
商品名:Orobol 7,3'-dimethyl ether
CAS番号:104668-88-4
MF:C17H14O6
メガワット:314.28946
CID:1145624
PubChem ID:13845970

Orobol 7,3'-dimethyl ether 化学的及び物理的性質

名前と識別子

    • 4H-1-Benzopyran-4-one,5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-
    • 7,3'-Di-O-methylorobol
    • 5-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxy-4H-1-benzopyran-4-one
    • [ "" ]
    • F92956
    • 5,4'-Dihydroxy-7,3'-dimethoxyisoflavone
    • 7,3'-Dimethylorobol
    • AKOS040761232
    • 104668-88-4
    • 5-hydroxy-3-(4-hydroxy-3-methoxyphenyl)-7-methoxychromen-4-one
    • 3',7-Di-O-methylorobol
    • HY-N7806
    • 4',5-dihydroxy-3',7-dimethoxyisoflavone
    • CHEMBL4173249
    • CHEBI:175017
    • DTXSID401314292
    • LMPK12050356
    • CS-0137955
    • DA-49959
    • 7,3a(2)-Di-O-methylorobol
    • Orobol 7,3'-dimethyl ether
    • インチ: InChI=1S/C17H14O6/c1-21-10-6-13(19)16-15(7-10)23-8-11(17(16)20)9-3-4-12(18)14(5-9)22-2/h3-8,18-19H,1-2H3
    • InChIKey: NMQZMHHAWZDJOJ-UHFFFAOYSA-N
    • ほほえんだ: COc1cc(c2c(c1)occ(c2=O)c3ccc(c(c3)OC)O)O

計算された属性

  • せいみつぶんしりょう: 314.07902
  • どういたいしつりょう: 314.07903816g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 476
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 85.2Ų

じっけんとくせい

  • 色と性状: Powder
  • 密度みつど: 1.402±0.06 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 179-180 ºC
  • ふってん: 567.5±50.0 °C at 760 mmHg
  • フラッシュポイント: 213.1±23.6 °C
  • ようかいど: ほとんど溶けない(0.035 g/l)(25ºC)、
  • PSA: 85.22
  • じょうきあつ: 0.0±1.6 mmHg at 25°C

Orobol 7,3'-dimethyl ether セキュリティ情報

Orobol 7,3'-dimethyl ether 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN3210-1 mL * 10 mM (in DMSO)
7,3'-Di-O-methylorobol
104668-88-4 98%
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-15
TRC
O213910-2.5mg
Orobol 7,3'-dimethyl ether
104668-88-4
2.5mg
$ 130.00 2022-06-03
TargetMol Chemicals
TN3210-5mg
7,3'-Di-O-methylorobol
104668-88-4
5mg
¥ 3330 2024-07-24
TRC
O213910-1mg
Orobol 7,3'-dimethyl ether
104668-88-4
1mg
$ 80.00 2022-06-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3210-1 mg
7,3'-Di-O-methylorobol
104668-88-4
1mg
¥2435.00 2022-04-26
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3210-5mg
7,3'-Di-O-methylorobol
104668-88-4
5mg
¥ 3330 2023-09-07
A2B Chem LLC
AE23494-5mg
7,3'-Di-O-Methylorobol
104668-88-4 98.5%
5mg
$594.00 2024-04-20
TRC
O213910-5mg
Orobol 7,3'-dimethyl ether
104668-88-4
5mg
$ 155.00 2022-06-03
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN3210-1 mL * 10 mM (in DMSO)
7,3'-Di-O-methylorobol
104668-88-4
1 mL * 10 mM (in DMSO)
¥ 3430 2023-09-07
TargetMol Chemicals
TN3210-5mg
7,3'-Di-O-methylorobol
104668-88-4
5mg
¥ 3330 2024-07-20

Orobol 7,3'-dimethyl ether 関連文献

Orobol 7,3'-dimethyl etherに関する追加情報

Exploring Orobol 7,3'-dimethyl ether (CAS No. 104668-88-4): A Comprehensive Guide to Its Properties and Applications

In the realm of bioactive compounds, Orobol 7,3'-dimethyl ether (CAS No. 104668-88-4) has garnered significant attention due to its unique structural features and potential health benefits. This flavonoid derivative, classified as a methylated isoflavone, is increasingly studied for its antioxidant and anti-inflammatory properties. Researchers and industries alike are exploring its applications in nutraceuticals, cosmetics, and functional foods, aligning with the growing consumer demand for natural bioactive ingredients.

The compound’s molecular structure, characterized by a 7,3'-dimethyl ether substitution, enhances its stability and bioavailability compared to non-methylated counterparts. This makes it a promising candidate for formulations targeting oxidative stress-related conditions, a hot topic in anti-aging research and metabolic health. Recent studies suggest its potential role in modulating cellular pathways linked to longevity, a subject frequently searched in academic and wellness circles.

From a technical perspective, Orobol 7,3'-dimethyl ether exhibits a distinct UV-Vis absorption profile, making it identifiable via HPLC and mass spectrometry. Its solubility in organic solvents like methanol and DMSO facilitates its use in lab settings, while its low toxicity profile (as per preliminary studies) supports its inclusion in consumer products. These attributes address common queries such as "how to extract Orobol derivatives" or "safe solvents for flavonoid isolation"—frequent search terms among chemists and formulators.

The compound’s relevance extends to the cosmeceutical industry, where its ability to scavenge free radicals aligns with trends like "clean beauty" and "skin barrier protection." Formulators often seek stable, plant-derived actives to replace synthetic antioxidants, and Orobol 7,3'-dimethyl ether fits this niche. Its synergy with other polyphenols, such as resveratrol or quercetin, is another area of exploration, reflecting the popularity of "synergistic antioxidant blends" in product development.

In agriculture, this compound’s presence in certain legumes and medicinal plants has sparked interest in "sustainable sourcing" methods. With the rise of plant-based diets, understanding its concentration in crops like soy or red clover could help optimize dietary intake. This connects to broader discussions on "phytonutrient bioavailability"—a trending topic in nutritional science.

Quality control remains critical for commercial applications. Analytical techniques like NMR and LC-MS are essential to verify the purity of CAS No. 104668-88-4, ensuring compliance with regulatory standards. Such details cater to professionals searching for "flavonoid authentication methods" or "ISO standards for natural extracts."

Looking ahead, research into Orobol 7,3'-dimethyl ether may expand its therapeutic potential, particularly in managing low-grade inflammation—a key factor in chronic diseases. Its compatibility with nano-encapsulation technologies also opens doors for enhanced delivery systems, addressing frequent queries about "improving flavonoid absorption." As science advances, this compound could become a staple in both preventive health and advanced material sciences.

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